molecular formula C20H18N4O2 B2998228 N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide CAS No. 1311595-11-5

N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide

Cat. No.: B2998228
CAS No.: 1311595-11-5
M. Wt: 346.39
InChI Key: AQMZLMSAOLNOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with a cyano group, a methoxyphenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid with an appropriate amine.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide or a similar reagent.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, using 2-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide for nucleophilic substitution, aluminum chloride for Friedel-Crafts alkylation.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. The cyano group and the methoxyphenyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The pyrazolyl group may also play a role in binding to specific sites on the target molecules, influencing the overall biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[cyano(2-methoxyphenyl)methyl]-4-(1H-pyrazol-1-yl)benzamide: Similar structure but lacks the methyl group on the pyrazole ring.

    N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide is unique due to the presence of the 5-methyl-1H-pyrazol-1-yl group, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-4-(5-methylpyrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-11-12-22-24(14)16-9-7-15(8-10-16)20(25)23-18(13-21)17-5-3-4-6-19(17)26-2/h3-12,18H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMZLMSAOLNOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=C(C=C2)C(=O)NC(C#N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.